3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core substituted with a chloro group, an imidazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Chloro Group: Chlorination of the benzothiophene core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of Imidazole Ring: The imidazole ring can be introduced through nucleophilic substitution reactions using imidazole derivatives and suitable leaving groups.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving carbon dioxide and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Imidazole derivatives, leaving groups such as halides, and solvents like dimethylformamide.
Esterification: Alcohols, sulfuric acid, and toluene.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives.
Esterification: Esters of benzothiophene carboxylic acid.
Scientific Research Applications
3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carboxylic acid: Lacks the imidazole ring, which may result in different biological activities.
6-Imidazol-1-yl-1-benzothiophene-2-carboxylic acid: Lacks the chloro group, which may affect its reactivity and interactions.
3-Chloro-6-imidazol-1-yl-1-benzothiophene: Lacks the carboxylic acid group, which may influence its solubility and chemical behavior.
Uniqueness
3-Chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid is unique due to the presence of all three functional groups (chloro, imidazole, and carboxylic acid) in a single molecule. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-6-imidazol-1-yl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-10-8-2-1-7(15-4-3-14-6-15)5-9(8)18-11(10)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIIKGCDUPCCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CN=C3)SC(=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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